molecular formula C13H18N2O2 B11802094 1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11802094
M. Wt: 234.29 g/mol
InChI Key: RBKFMGPEXBEPEZ-UHFFFAOYSA-N
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Description

1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a methoxy and a methyl group

Preparation Methods

The synthesis of 1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-5-methylpyridine and pyrrolidine.

    Reaction Conditions: The pyridine derivative is first activated, often through halogenation, to form a reactive intermediate. This intermediate then undergoes a nucleophilic substitution reaction with pyrrolidine under basic conditions to form the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: It is used as a building block for the synthesis of advanced materials with specific electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(6-methoxy-5-methylpyridin-3-yl)ethanone and 1-(2-chloro-5-methylpyridin-3-yl)ethanone share structural similarities.

    Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern on the pyridine ring make this compound unique, potentially offering distinct biological and chemical properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-9-7-11(8-14-13(9)17-3)12-5-4-6-15(12)10(2)16/h7-8,12H,4-6H2,1-3H3

InChI Key

RBKFMGPEXBEPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCN2C(=O)C

Origin of Product

United States

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